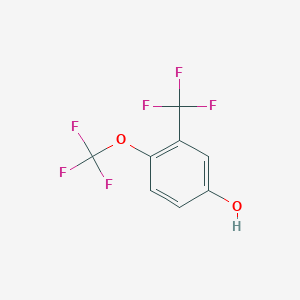
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are functional groups in organic chemistry. Compounds containing these groups often exhibit unique properties due to the strong electronegativity of fluorine. They are commonly used in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group to a carbon-centered radical intermediate .Wissenschaftliche Forschungsanwendungen
Synthetic Transformations and Electroluminescent Device Applications
Synthetic Transformations of Vinyl and Aryl Triflates Vinyl and aryl trifluoromethanesulfonates (triflates), including those derived from phenols, are noted for their regio- and diastereoselectivity in cross-coupling reactions, particularly in the Heck reaction. Their ease of preparation from carbonyl compounds and phenols and utility in natural product synthesis, including various deoxygenation procedures, underscore their significance in synthetic organic chemistry (Ritter, 1993).
Synthesis and Characterization of Aromatic Poly(1,3,5-triazine-ether)s Aromatic poly(1,3,5-triazine−ether)s synthesized from difluoro-functionalized aromatic 1,3,5-triazine monomers and 4,4‘-hexafluoroisopropylidenebis[phenol] exhibit excellent thermal stability and potential for use in organic electroluminescent devices. Their high electron affinities suggest their applicability as electron injecting/hole blocking layers in LEDs (Fink et al., 1997).
Synthesis and Characterization of Copper(II) Phthalocyanines
Non-Peripherally Tetra-Substituted Copper(II) Phthalocyanines A novel copper(II) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups was synthesized and characterized. Its molecular structure, optical and surface properties, and photo-electrical properties under different conditions were extensively investigated, highlighting its potential in photosensitive diode fabrication (Günsel et al., 2019).
Novel Group 4 Metal Complexes for Polymerization
Novel Ti(IV) and Zr(IV) Complexes in Ring-Opening Polymerization Group 4 metal complexes demonstrated significant activity in the ring-opening polymerisation of cyclic esters, including rac-lactide and 1,3-dioxan-2-one. These complexes, characterized by their ability to produce polymers with varying degrees of control and selectivity, underscore the role of such metal complexes in advancing polymer synthesis technology (Whitelaw et al., 2009).
Wirkmechanismus
Mode of Action
Related compounds such as trifluoromethyl phenyl sulfone have been reported to act as trifluoromethyl radical precursors . They can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Zukünftige Richtungen
The use of trifluoromethyl and trifluoromethoxy groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods, the design of new trifluoromethyl- and trifluoromethoxy-containing compounds, and the exploration of their applications in various fields .
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMCLEZTIJICMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
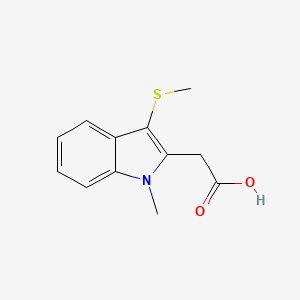

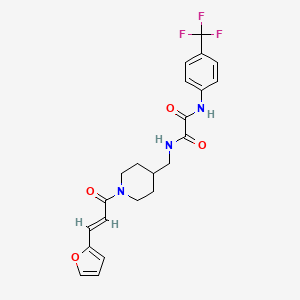
![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)
![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
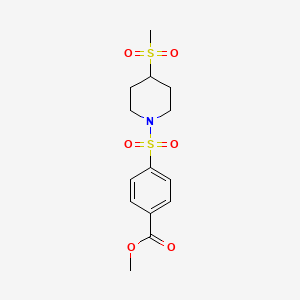
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)


![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)
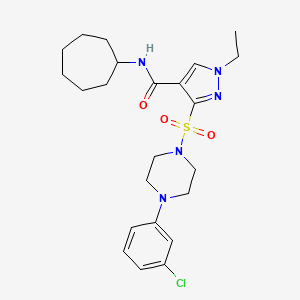
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)
